N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16155531
Molecular Formula: C18H19N5O3S
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5O3S |
|---|---|
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H19N5O3S/c1-23-17(12-5-4-6-19-10-12)21-22-18(23)27-11-16(24)20-13-7-14(25-2)9-15(8-13)26-3/h4-10H,11H2,1-3H3,(H,20,24) |
| Standard InChI Key | PQLKYTUFTUQNDS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CN=CC=C3 |
Introduction
N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that incorporates functional groups commonly associated with bioactive molecules. The compound features a dimethoxyphenyl moiety, a triazole ring, and a pyridine substituent, all connected via a sulfanylacetamide linker. Such structural elements suggest potential applications in medicinal chemistry, particularly in areas like enzyme inhibition, antifungal activity, or anticancer research.
Structural Features and Significance
Key Functional Groups:
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Dimethoxyphenyl Group: Enhances lipophilicity and may contribute to interactions with hydrophobic pockets in biological targets.
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1,2,4-Triazole Ring: Known for its role in bioactivity due to hydrogen bonding and π-electron interactions.
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Pyridine Substituent: Commonly found in pharmacologically active compounds; contributes to solubility and target binding.
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Sulfanylacetamide Linker: Provides flexibility and potential for covalent or non-covalent interactions with biological receptors.
Potential Applications:
The combination of these functional groups suggests potential roles as:
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Enzyme inhibitors (e.g., lipoxygenase or kinases).
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Antifungal agents targeting sterol biosynthesis.
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Anticancer agents due to triazole's known cytotoxic properties.
Synthesis Pathway
Although specific synthesis details for this compound are unavailable in the search results, general strategies for similar compounds involve:
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Formation of the Triazole Core:
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Reaction of hydrazine derivatives with nitriles or thioamides.
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Introduction of the Pyridine Substituent:
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Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach pyridine.
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Attachment of the Dimethoxyphenyl Group:
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Use of electrophilic aromatic substitution or nucleophilic acylation.
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Final Sulfanylacetamide Linker Formation:
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Thiol-based substitution reactions with acetamide derivatives.
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Analytical Characterization
For compounds like N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, analytical techniques include:
| Technique | Purpose | Observations Expected |
|---|---|---|
| NMR Spectroscopy | Identifies chemical environment of protons/carbon atoms | Peaks for methoxy (-OCH), aromatic protons, and amides. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns | Molecular ion peak corresponding to CHNOS. |
| IR Spectroscopy | Detects functional groups | Peaks for C=O (amide), C-O (methoxy), and S-H (thiol). |
| X-ray Crystallography | Determines crystal structure | Provides bond lengths and angles for confirmation. |
Biological Activity
Potential Therapeutic Roles:
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Anti-inflammatory Activity:
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Triazole-containing compounds often inhibit enzymes like cyclooxygenase or lipoxygenase.
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Antifungal Properties:
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Pyridine-triazole hybrids have shown efficacy against Candida species.
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Anticancer Potential:
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Triazoles are known to induce apoptosis in cancer cells by disrupting mitochondrial function.
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Docking Studies:
In silico molecular docking can predict binding affinity to biological targets such as enzymes or receptors.
Comparative Analysis with Related Compounds
| Feature | N-(3,5-dimethoxyphenyl)... | Related Triazole Compounds |
|---|---|---|
| Functional Groups | Dimethoxyphenyl + Pyridine + Triazole | Often lacks dimethoxy substitution |
| Bioactivity | Potential anti-inflammatory/anticancer agent | Broad-spectrum antifungal or enzyme inhibitors |
| Solubility | Enhanced by pyridine and methoxy groups | Moderate solubility |
Research Gaps and Future Directions
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Experimental Validation: Biological assays (e.g., enzyme inhibition tests) are needed to confirm theoretical predictions.
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Structure Optimization: Modifications to improve potency and reduce toxicity should be explored.
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Pharmacokinetics Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling is essential.
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